molecular formula C39H32Na2O7P2S2+2 B12319024 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt

9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt

Cat. No.: B12319024
M. Wt: 784.7 g/mol
InChI Key: DUDTXAIVLVGWNT-UHFFFAOYSA-N
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Description

9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves multiple steps. The process typically starts with the preparation of the xanthene core, followed by the introduction of sulfonic acid groups and diphenylphosphino groups. The final step involves the addition of disodium salt to stabilize the compound. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

Scientific Research Applications

9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves its ability to interact with specific molecular targets. The diphenylphosphino groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfonic acid groups enhance the solubility and reactivity of the compound, making it effective in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate

Uniqueness

Compared to similar compounds, 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt stands out due to its unique combination of xanthene core, diphenylphosphino groups, and sulfonic acid groups. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C39H32Na2O7P2S2+2

Molecular Weight

784.7 g/mol

IUPAC Name

disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid

InChI

InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1

InChI Key

DUDTXAIVLVGWNT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+]

Origin of Product

United States

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